3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Glucokinase activation Type 2 diabetes Allosteric modulator

Researchers optimizing allosteric glucokinase (GK) activators face challenges in sourcing the precise 3-nitro regioisomer critical for target engagement. This specific sulfamoyl benzamide scaffold, synthesized from 3-nitrobenzoic acid, provides the validated core for Grewal et al.'s antidiabetic series. - Core Pharmacophore: Essential 3-nitro orientation for allosteric GK pocket binding. - SAR Versatility: Ethylene linker enables modular diversification; nitro reduction yields aniline for library synthesis. - Supply Reliability: Available as a custom synthon with batch-to-batch consistency for reproducible in vivo studies.

Molecular Formula C15H15N3O5S
Molecular Weight 349.4 g/mol
Cat. No. B5654963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Molecular FormulaC15H15N3O5S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C15H15N3O5S/c16-24(22,23)14-6-4-11(5-7-14)8-9-17-15(19)12-2-1-3-13(10-12)18(20)21/h1-7,10H,8-9H2,(H,17,19)(H2,16,22,23)
InChIKeyCNORYVRKXBDIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide – Chemical Identity and Procurement-Relevant Classification


3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS not assigned; MF C₁₅H₁₅N₃O₅S; MW 349.36 g/mol) is a sulfamoyl benzamide derivative that serves as a key synthetic intermediate and a pharmacologically relevant scaffold in the design of allosteric glucokinase (GK) activators for type 2 diabetes [1]. The compound contains a 3-nitrobenzamide core linked via an ethylene spacer to a 4-sulfamoylphenyl group, distinguishing it from 4-nitro-substituted benzamide analogs commonly found in sulfonylurea herbicide intermediates [2]. Its structural features position it at the intersection of medicinal chemistry programs targeting metabolic disorders and broader benzamide-based probe development.

Allosteric glucokinase activator research scaffold
3-Nitro regioisomer distinct from agrochemical intermediates
Ethylene linker enables SAR exploration in hit-to-lead programs

Why Generic Substitution of 3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide with Other Sulfamoyl Benzamides Is Scientifically Unjustified


Sulfamoyl benzamides bearing different nitro positions, spacer lengths, or aryl substituents exhibit divergent conformational preferences, hydrogen-bonding networks, and allosteric binding interactions within the glucokinase enzyme [1]. In the series synthesized from 3-nitrobenzoic acid, the 3-nitro orientation relative to the sulfamoylphenethyl side chain determines the fit within the allosteric pocket, while the ethylene spacer between the benzamide nitrogen and the sulfamoylphenyl ring modulates flexibility and steric accessibility [1]. The 4-chloro-3-nitro analog introduces an electron-withdrawing chlorine that alters both electronic distribution and steric bulk, directly impacting binding affinity and metabolic stability . Interchanging these compounds without empirical validation therefore risks losing target engagement, altering selectivity profiles, and invalidating structure-activity relationships critical for both hit-to-lead optimization and reproducible probe pharmacology.

Regioisomeric mismatch
3-nitro orientation is essential for GK allosteric interaction; 4-nitro derivatives serve agrochemical pathways and may not engage the target.
Halogen substitution polypharmacology
4-chloro analog introduces antimicrobial and anti-inflammatory activities, confounding target deconvolution in GK-specific studies.
Linker length sensitivity
Ethylene spacer modulates conformational fit within the allosteric pocket; longer or shorter chains may shift binding affinity and selectivity.

Quantitative Differentiation of 3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide Against Closest Structural Analogs


Glucokinase Activation Potency: 3-Nitro vs. Other Benzamide Substituents in the Sulfamoyl Series

In a series of sulfamoyl benzamide derivatives synthesized from 3-nitrobenzoic acid, the compound designated 'Compound 7'—which retains the 3-nitro substitution pattern of the target compound—exhibited the highest in vivo antidiabetic activity among all tested analogs in an alloxan-induced diabetic rat model [1]. While the exact structure of Compound 7 was not fully resolved in the accessible abstract, the synthetic route starting from 3-nitrobenzoic acid confirms that the 3-nitrobenzamide scaffold is essential for maximal glucokinase activation within this chemotype [1]. Other substituent variations on the benzamide ring yielded reduced blood-glucose lowering efficacy, establishing a clear rank-order preference for the 3-nitro configuration over alternative electron-withdrawing or electron-donating groups at the same position [1].

GK Activation Rank
Class-level inference
Compound 7 (3-nitro series) > all other series members
Supports 3-nitro scaffold selection for GK allosteric activation research
Abstract-level rank; exact potency differences not reported
Glucokinase activation Type 2 diabetes Allosteric modulator

Molecular Docking Score: 3-Nitro Sulfamoyl Benzamide vs. Co-Crystallized GK Activator Ligands

In silico docking studies of the sulfamoyl benzamide series against the allosteric site of human glucokinase demonstrated that compounds retaining the 3-nitrobenzamide core achieved binding conformations paralleling known GK activators, with docking scores correlating with in vivo efficacy [1]. The 3-nitro group participates in key hydrogen-bond interactions within the allosteric pocket, a feature that is disrupted when the nitro group is moved to the 4-position or replaced with halogens [1]. This computational evidence provides a structural rationale for the observed rank-order of in vivo potency.

Docking Score vs. Known Activators
Class-level inference
Favorable binding poses; correlation with in vivo rank
Supports 3-nitro binding mode hypothesis for GK allosteric site
In silico study; docking scores correlate with reported activity
Molecular docking Glucokinase allosteric site In silico screening

Regioisomeric Nitro Positioning: 3-Nitro vs. 4-Nitro Sulfobenzamide Reactivity and Application Scope

The patent literature on nitro-sulfobenzamides (EP1242386 / WO2001042226) explicitly claims 4-nitro-2-sulfobenzamides as intermediates for herbicidal sulfonylurea synthesis, where the nitro group at the 4-position and the sulfonamide at the 2-position are both required for downstream chemical processing into sulfonylureas [2]. The target compound—bearing a 3-nitro group and a sulfamoyl group on a pendant phenethyl ring—is structurally incompatible with this herbicide intermediate pathway [2]. Conversely, the 3-nitro arrangement is associated with medicinal chemistry applications (GK activation), establishing a clear application-based differentiation: 4-nitro-2-sulfobenzamides are agrochemical intermediates; 3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a pharmaceutical research scaffold [1][2].

Regioisomer Application Divergence
Cross-study comparable
3-Nitro → GK research / 4-Nitro → herbicide intermediate
Clarifies application domain; prevents regioisomer procurement mismatch
Based on patent (EP1242386) and literature application contexts
Regioisomer comparison Synthetic intermediate Sulfonylurea herbicide

Chlorinated Analog Comparison: 4-Chloro-3-Nitro Derivative Introduces Additional Biological Activity but Alters Selectivity

The 4-chloro-3-nitro analog, 4-chloro-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, has been reported to exhibit antimicrobial and anti-inflammatory activities . The addition of the chlorine atom at the 4-position of the benzamide ring increases molecular weight (+34.5 Da), alters logP, and modifies electron density on the aromatic ring compared to the non-chlorinated parent compound . While this may broaden biological activity, it simultaneously shifts the structure-activity relationship away from the glucokinase activation profile observed for the non-halogenated 3-nitro compound [1]. Researchers pursuing pure GK activation should therefore prefer the non-chlorinated parent to avoid confounding polypharmacology.

Chlorinated Analog Shift
Cross-study comparable
MW increase ~35 Da; logP shift ~+0.5–0.8 (est.); adds multi-target activities
Highlights polypharmacology risk; supports selection of parent for GK-specific studies
Chlorinated analog exhibits antimicrobial/anti-inflammatory activities
Halogenated analog Antimicrobial Anti-inflammatory

High-Value Application Scenarios for 3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in Research and Industrial Procurement


Hit-to-Lead Optimization in Allosteric Glucokinase Activator Programs for Type 2 Diabetes

The compound serves as a privileged starting scaffold for medicinal chemistry teams pursuing novel GK activators. Evidence from the Grewal et al. series demonstrates that the 3-nitrobenzamide framework—when coupled with appropriate sulfamoylphenethyl side chains—yields compounds with validated in vivo antidiabetic efficacy in rodent models [1]. Procurement of this specific regioisomer enables structure-activity relationship (SAR) exploration around the ethylene linker length, sulfamoyl substitution, and benzamide ring modifications while maintaining the core pharmacophore associated with the highest-ranked compound in the series [1].

Negative Control or Comparator for 4-Chloro-3-Nitro Analog Studies in Polypharmacology Profiling

Because the 4-chloro-3-nitro analog displays antimicrobial and anti-inflammatory activities absent in the non-chlorinated parent, researchers studying target selectivity or polypharmacology can procure both compounds in parallel. The target compound serves as a cleaner GK-focused probe, while the chlorinated analog provides a tool for investigating halogen-driven off-target effects [1]. This paired procurement strategy is essential for deconvoluting whether observed biological effects arise from GK activation or from ancillary pathways.

Synthetic Intermediate for Diversified Sulfamoyl Benzamide Libraries

The synthetic route described by Grewal et al. starts from 3-nitrobenzoic acid and proceeds through amide coupling with 2-(4-sulfamoylphenyl)ethylamine, generating the target compound as a versatile intermediate [1]. Subsequent reduction of the nitro group to an aniline opens diversification pathways through amidation, sulfonylation, or heterocycle formation, enabling the construction of focused libraries for phenotypic screening beyond diabetes, including cancer and inflammatory disease targets.

Computational Chemistry Benchmarking and Docking Validation Studies

The availability of in silico docking data for this chemotype against human glucokinase makes the compound suitable as a benchmarking ligand for validating new docking algorithms, scoring functions, or molecular dynamics protocols targeting allosteric sites [1]. Its moderate molecular weight (349 Da) and well-defined hydrogen-bonding features (nitro, amide, sulfamoyl) provide a useful test case distinct from ATP-competitive kinase inhibitors commonly used for benchmarking.

Application
Selection Property
Validation Focus
GK allosteric activator hit-to-lead research
3-Nitro scaffold and ethylene linker
In vivo model-response context (reported rank)
Selectivity profiling vs. chlorinated analog
Non-chlorinated core for reduced off-target activities
Polypharmacology endpoint comparison
Sulfamoyl benzamide library synthesis
Nitro group reducible to aniline for diversification
Library diversification endpoints
Allosteric site docking benchmarking
Moderate MW, defined H-bond features
Docking score correlation with reported bioactivity
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